(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine
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Overview
Description
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine typically involves the reaction of cyclohex-3-en-1-ylmethanol with hydroxylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the imine bond between the hydroxylamine and the cyclohexene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A precursor in the synthesis of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine.
2-[(Cyclohex-3-en-1-yl)methyl]oxirane: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
57606-87-8 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-6-7-4-2-1-3-5-7/h1-2,6-7,9H,3-5H2/b8-6+ |
InChI Key |
VIOICBYRPTZHBL-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N/O |
Canonical SMILES |
C1CC(CC=C1)C=NO |
Origin of Product |
United States |
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